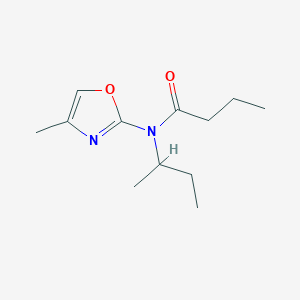
Butanamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)-
概要
説明
Butanamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound’s structure also includes butyl groups, which contribute to its hydrophobic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- typically involves the reaction of 4-methyl-1,3-oxazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with butan-2-amine to form the final product.
Industrial Production Methods
In an industrial setting, the production of Butanamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
Butanamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The oxazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism by which Butanamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The compound may also affect cellular pathways involved in inflammation or microbial growth.
類似化合物との比較
Similar Compounds
N-(Butan-2-yl)-N-(4-methyl-1,3-oxazol-2-yl)acetamide: Similar structure but with an acetamide group instead of butanamide.
N-(Butan-2-yl)-N-(4-methyl-1,3-oxazol-2-yl)propionamide: Contains a propionamide group.
N-(Butan-2-yl)-N-(4-methyl-1,3-oxazol-2-yl)pentanamide: Features a pentanamide group.
Uniqueness
Butanamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- is unique due to its specific combination of butyl groups and the oxazole ring, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
57068-00-5 |
|---|---|
分子式 |
C12H20N2O2 |
分子量 |
224.30 g/mol |
IUPAC名 |
N-butan-2-yl-N-(4-methyl-1,3-oxazol-2-yl)butanamide |
InChI |
InChI=1S/C12H20N2O2/c1-5-7-11(15)14(10(4)6-2)12-13-9(3)8-16-12/h8,10H,5-7H2,1-4H3 |
InChIキー |
JFCMWZKQUUZFLN-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)N(C1=NC(=CO1)C)C(C)CC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
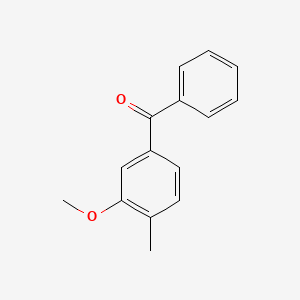
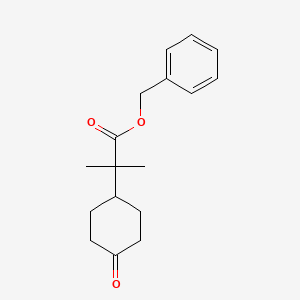

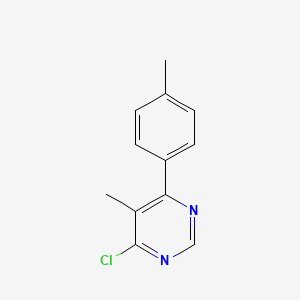
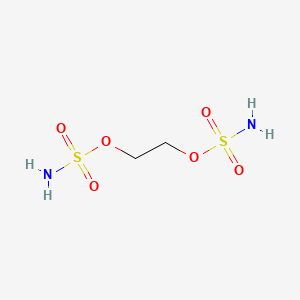

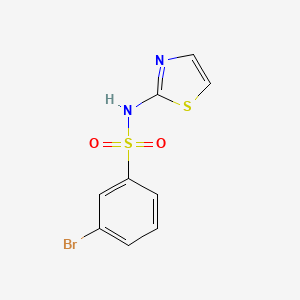
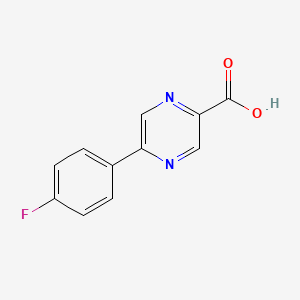
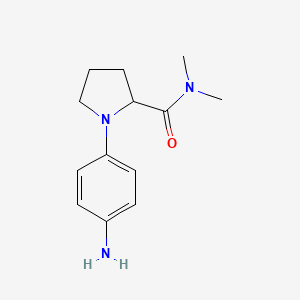
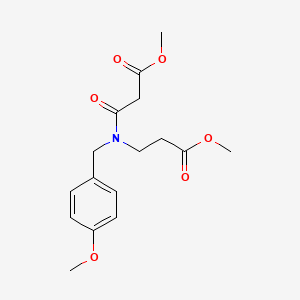
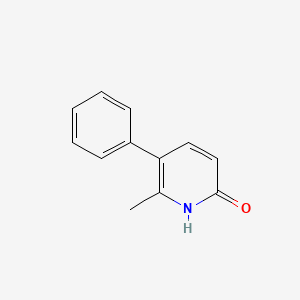
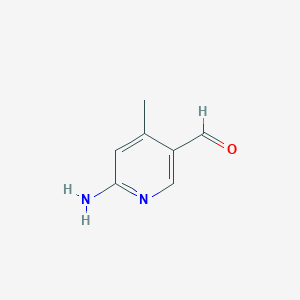
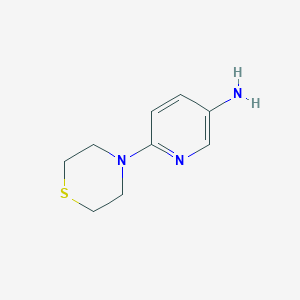
![2-Ethyl-7-(hydroxymethyl)-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B8714867.png)
